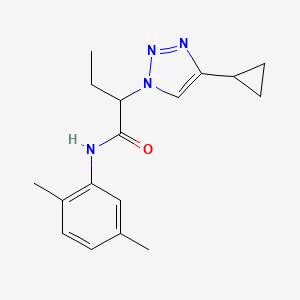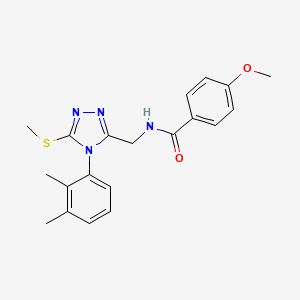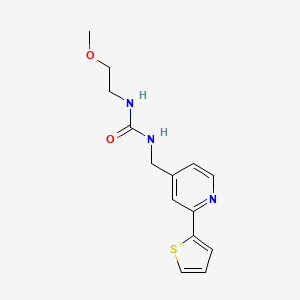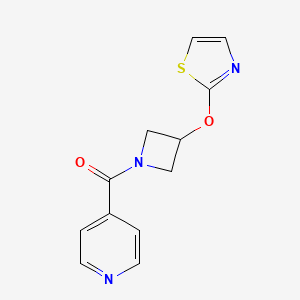
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide, also known as CTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTB is a triazole-containing compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is not fully understood, but it is believed to be due to its ability to selectively bind to specific targets. This compound has been shown to bind to various proteins, including voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This compound has also been shown to bind to specific receptors in cancer cells, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target it binds to. In neurons, this compound has been shown to be transported along axons, allowing for the tracing of neural circuits. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis. This compound has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide is its ability to selectively bind to specific targets, making it a useful tool for studying various biological processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide. One area of interest is the development of this compound-based diagnostic tools for various diseases. This compound may also be studied further for its potential use in cancer therapy, as well as its anti-inflammatory effects. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new compounds with similar properties.
Méthodes De Synthèse
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. Another method involves the reaction of an amine and an acid chloride to form an amide bond. The most commonly used method for the synthesis of this compound involves the reaction of 2,5-dimethylphenylacetic acid with 4-cyclopropyl-1H-1,2,3-triazole-1-carboxylic acid chloride in the presence of triethylamine.
Applications De Recherche Scientifique
2-(4-Cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to trace neural circuits due to its ability to selectively bind to and be transported by neurons. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins, making it a potential candidate for cancer therapy. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-4-16(21-10-15(19-20-21)13-7-8-13)17(22)18-14-9-11(2)5-6-12(14)3/h5-6,9-10,13,16H,4,7-8H2,1-3H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWNEPNEJUGWHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)N2C=C(N=N2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-1-(4-methylbenzyl)-3-({[3-(methylthio)phenyl]amino}methylene)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2373325.png)




![5-allyl-N-(2,4-dimethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2373338.png)


![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2373342.png)
![N-(2-chlorobenzyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2373343.png)


![3-[(1-Ethylsulfonyl-4,5-dihydroimidazol-2-yl)sulfanylmethyl]pyridine](/img/structure/B2373347.png)
![(3Z)-3-[[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B2373348.png)
